molecular formula C12H17NO B11957532 N,N,2-trimethyl-3-phenylpropanamide CAS No. 51371-02-9

N,N,2-trimethyl-3-phenylpropanamide

Cat. No.: B11957532
CAS No.: 51371-02-9
M. Wt: 191.27 g/mol
InChI Key: IAAIMIULTLQXBS-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-3-phenylpropanamide is an organic compound with the molecular formula C12H17NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-phenylpropionic acid with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes. These methods are preferred due to their efficiency and scalability. The Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides, is commonly employed in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,2-trimethyl-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and fine chemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can interact with protein disulfide isomerases, which play a role in protein folding and stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-trimethyl-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

51371-02-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N,N,2-trimethyl-3-phenylpropanamide

InChI

InChI=1S/C12H17NO/c1-10(12(14)13(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

IAAIMIULTLQXBS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)N(C)C

Origin of Product

United States

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